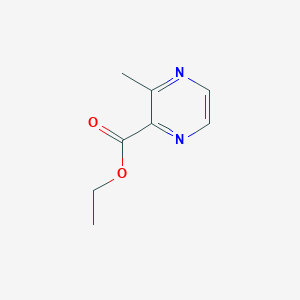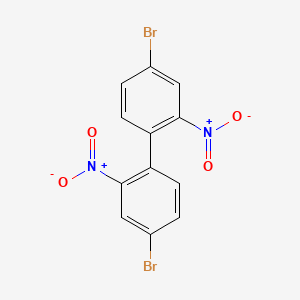
4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl
Overview
Description
4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine atoms at the 4 and 4’ positions and nitro groups at the 2 and 2’ positions. This compound is known for its strong electron-withdrawing properties due to the nitro groups, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
The primary targets of 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl are currently unknown. This compound is a biphenyl intermediate with strong electron-withdrawing dinitro groups at the 2,2’-positions and dibromo groups at the 4,4’-positions
Mode of Action
It is known that the compound’s strong electron-withdrawing dinitro groups and dibromo groups may influence its interactions with its targets .
Biochemical Pathways
It is a well-known intermediate for the synthesis of other compounds , suggesting that it may play a role in various biochemical reactions
Result of Action
As a biphenyl intermediate, it may be involved in the synthesis of other compounds , which could have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl. For instance, the compound should be stored in a dry, room-temperature environment . Other factors such as pH, temperature, and the presence of other chemicals could also affect its stability and action.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl can be synthesized through an Ullmann coupling reaction. This involves the reaction of 2,5-dibromonitrobenzene in the presence of a copper catalyst and dimethylformamide (DMF) as the solvent. The reaction typically yields a high amount of the desired product .
Industrial Production Methods
While specific industrial production methods for 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl are not widely documented, the Ullmann coupling reaction remains a standard approach due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups, forming 4,4’-dibromo-2,2’-diaminobiphenyl.
Substitution: The bromine atoms can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products
Reduction: 4,4’-Dibromo-2,2’-diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl is used in several scientific research applications:
Organic Electronics: It serves as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates.
Material Science: It is employed in the development of new polymers and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromo-1,1’-biphenyl: Lacks the nitro groups, making it less reactive in electrophilic substitution reactions.
4,4’-Dinitro-1,1’-biphenyl: Lacks the bromine atoms, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl is unique due to the presence of both bromine and nitro groups, which provide a balance of reactivity for both electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
4-bromo-1-(4-bromo-2-nitrophenyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUCYFQYHWKXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434738 | |
| Record name | 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91371-12-9 | |
| Record name | 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91371-12-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
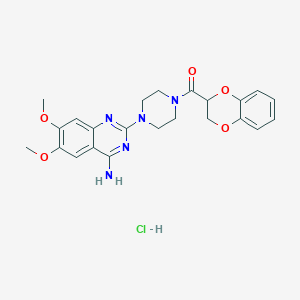
![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)

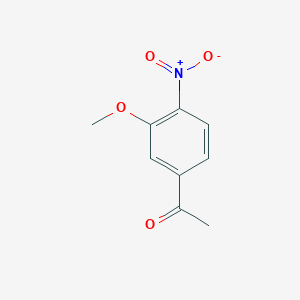
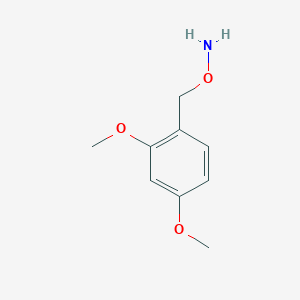
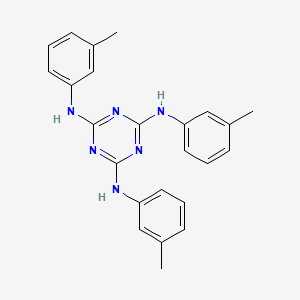
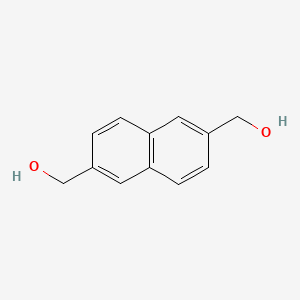
![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)
![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)
![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)


